molecular formula C6H9NO4 B12581562 (2-Oxo-1,3-oxazolidin-4-yl)methyl acetate CAS No. 647008-10-4

(2-Oxo-1,3-oxazolidin-4-yl)methyl acetate

Cat. No.: B12581562
CAS No.: 647008-10-4
M. Wt: 159.14 g/mol
InChI Key: PYGFRLHVPKAVGF-UHFFFAOYSA-N
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Description

(2-Oxo-1,3-oxazolidin-4-yl)methyl acetate is a heterocyclic organic compound that features a five-membered ring structure containing both nitrogen and oxygen atoms. This compound is known for its diverse applications in various fields, including pharmaceuticals, industrial chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Oxo-1,3-oxazolidin-4-yl)methyl acetate typically involves the reaction of amino alcohols with carboxylic acids or their derivatives. One common method is the cyclization of amino alcohols with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the oxazolidine ring.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. These methods often involve the use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(2-Oxo-1,3-oxazolidin-4-yl)methyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the acetate group under mild conditions.

Major Products Formed

The major products formed from these reactions include oxazolidinones, reduced oxazolidines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, (2-Oxo-1,3-oxazolidin-4-yl)methyl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is utilized in the study of enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine

In medicine, this compound derivatives have shown potential as therapeutic agents. They are investigated for their antimicrobial, anticancer, and anti-inflammatory properties.

Industry

Industrially, this compound is used in the production of polymers and materials with specific properties. Its incorporation into polymer chains can enhance the mechanical strength and thermal stability of the resulting materials.

Mechanism of Action

The mechanism of action of (2-Oxo-1,3-oxazolidin-4-yl)methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. In the case of antimicrobial activity, it disrupts bacterial cell wall synthesis, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Oxazolidinones: These compounds share the oxazolidine ring structure and exhibit similar biological activities.

    Oxazoles: Another class of heterocyclic compounds with a five-membered ring containing oxygen and nitrogen atoms.

    Thiazoles: Similar to oxazoles but with a sulfur atom replacing the oxygen atom.

Uniqueness

(2-Oxo-1,3-oxazolidin-4-yl)methyl acetate is unique due to its specific functional groups and the versatility of its chemical reactions. Its ability to undergo various transformations makes it a valuable intermediate in synthetic organic chemistry.

Properties

CAS No.

647008-10-4

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

(2-oxo-1,3-oxazolidin-4-yl)methyl acetate

InChI

InChI=1S/C6H9NO4/c1-4(8)10-2-5-3-11-6(9)7-5/h5H,2-3H2,1H3,(H,7,9)

InChI Key

PYGFRLHVPKAVGF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1COC(=O)N1

Origin of Product

United States

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